4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Description
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride (CAS: 775288-85-2, molecular weight: 274.65) is a specialized sulfonyl chloride derivative used primarily as a pharmaceutical intermediate . Key properties include:
- Structure: A benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a trifluoromethyl (-CF₃) group at position 2, with a sulfonyl chloride (-SO₂Cl) functional group.
- Physical Properties: Melting point of 57–60°C, moisture-sensitive, and insoluble in water .
- Safety: Classified as a corrosive substance (UN3261, Hazard Statement H314) requiring storage in a cool, dry environment under inert conditions .
Its unique substituents—a methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) group—impart distinct electronic and steric properties, influencing reactivity in organic synthesis.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLLWGQBRDQKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines and alcohols. This results in the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Result of Action
It’s known that the compound can cause burns of eyes, skin and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s soluble in organic solvents like dichloromethane (DCM) and methanol .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular processes. For instance, sulfonylation of signaling proteins can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for studying cancer biology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of sulfonamide bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. For example, the modification of active site residues in enzymes can inhibit their catalytic activity, while modification of regulatory sites can alter enzyme activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored under inert gas to maintain its stability. Over time, degradation products may form, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and apoptosis have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, sulfonylation of metabolic enzymes can alter their activity, resulting in shifts in metabolic pathways and flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on local biomolecules. For instance, sulfonylation of mitochondrial proteins can influence mitochondrial function and energy metabolism .
Biological Activity
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, with the CAS number 775288-85-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈ClF₃O₂S
- Molecular Weight : 270.67 g/mol
- Structure : The compound features a methoxy group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzenesulfonate derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive cocci.
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39–3.12 | 0.78–12.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39–1.56 | 1.56–25 |
| Enterococcus faecalis | 6.25 | ≥200 |
| Enterococcus faecium | 6.25 | ≥200 |
The minimum inhibitory concentration (MIC) values for MSSA and MRSA indicate that the compound is effective at low concentrations, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis and cell wall integrity. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .
Study on Antibacterial Activity
In a comparative study involving various benzenesulfonate derivatives, it was found that compounds bearing electron-withdrawing groups like trifluoromethyl exhibited enhanced antibacterial activity against both MSSA and MRSA strains compared to their non-substituted counterparts . The study highlighted that the structural modifications significantly influenced the biological activity, suggesting that further optimization could lead to more potent derivatives.
Cytotoxicity Assessment
While evaluating the cytotoxicity of these compounds on human lung fibroblasts (MRC-5), it was observed that the IC50 values were greater than 12.3 mg/L, indicating a favorable safety profile relative to their antibacterial efficacy . This balance between potency and safety is crucial for the development of new therapeutic agents.
Scientific Research Applications
Pharmaceutical Applications
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride serves primarily as an intermediate in the synthesis of pharmaceutical compounds . Its unique trifluoromethyl and sulfonyl functionalities enhance the biological activity of the resultant drugs.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. For example, modifications to the structure have led to compounds that effectively target glioblastoma cells, showcasing significant growth inhibition and unique mechanisms of action such as methuosis induction .
| Compound | Activity | Mechanism |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)benzenesulfonamide | Moderate growth inhibition | Disruption of microtubules |
| 2-Trifluoromethyl-4-methoxy compound | High potency (GI50 = 0.09 μM) | Induction of methuosis |
Synthesis in Organic Chemistry
The compound is utilized in organic synthesis as a sulfonylating agent , which allows for the introduction of sulfonyl groups into various substrates. This is particularly valuable in creating complex molecules with enhanced solubility and biological activity.
Synthetic Pathways
Several synthetic routes have been established for the preparation of this compound, often involving halogenation and nucleophilic substitution reactions. These methods are noted for their efficiency and high yields, making them suitable for industrial applications .
Agrochemical Applications
In addition to pharmaceuticals, this compound has potential applications in the field of agrochemicals . Its ability to modify biological activity makes it a candidate for developing new herbicides and pesticides.
Research Insights
Recent studies have explored the use of sulfonyl chlorides in the synthesis of herbicides, where they serve as key intermediates that enhance the efficacy of active ingredients against target pests . The incorporation of trifluoromethyl groups has been shown to improve the bioactivity and selectivity of these agrochemicals.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and applications of 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride with analogous compounds:
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, while the trifluoromethyl group withdraws electrons inductively. This dual effect creates a polarized sulfonyl chloride group, enhancing electrophilicity compared to monosubstituted analogs like 4-(trifluoromethyl)benzenesulfonyl chloride .
- Hydrolytic Stability : The trifluoromethyl group reduces susceptibility to hydrolysis compared to 4-methylbenzenesulfonyl chloride (tosyl chloride), which is more reactive toward nucleophiles .
Research Findings and Case Studies
- Sulfonamide Synthesis : this compound reacts with amines under mild conditions (e.g., pyridine as a base) to yield sulfonamides, whereas 4-(trifluoromethyl)benzenesulfonyl chloride requires higher equivalents of amine for complete conversion .
- Steric vs. Electronic Effects : In a comparative study, the target compound exhibited slower reaction kinetics with bulky amines than 4-fluoro-2-methylbenzenesulfonyl chloride, highlighting the impact of the 2-CF₃ group .
Preparation Methods
Sulfonyl Chloride Formation via Chlorosulfonic Acid
A classical approach involves the direct sulfonation of 4-methoxy-(trifluoromethyl)benzene using chlorosulfonic acid. This reagent introduces the sulfonyl chloride group directly onto the aromatic ring under controlled temperature conditions.
- Reaction conditions: Typically conducted at low temperatures (0-40 °C) to prevent overreaction or decomposition.
- Reagent excess: Chlorosulfonic acid is often used in excess (sometimes >500%) to drive the reaction to completion.
- Challenges: High reagent excess leads to environmental and safety concerns; controlling regioselectivity is critical due to multiple reactive sites on the aromatic ring.
Multi-Step Route via Sulfonic Acid Intermediate
An alternative involves a two-step process:
- Sulfonation: The aromatic compound is first converted to the corresponding sulfonic acid using sulfuric acid or sulfur trioxide.
- Chlorination: The sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as sulfur oxychloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3).
- Advantages: This method can allow better control over purity and yield.
- Disadvantages: Sulfonic acids can be expensive or difficult to obtain in pure form; chlorination reagents are toxic and require careful handling.
Diazotization-Sulfonation Method
Based on a patent describing the preparation of a closely related compound (4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride), a diazotization-sulfonation approach can be adapted:
- Step 1: Nitration of chlorobenzotrifluoride under cold conditions to form nitro-substituted intermediates.
- Step 2: Reduction of the nitro group to an amine (aniline derivative) using iron powder and ammonium chloride in aqueous ethanol.
- Step 3: Diazotization of the aniline with sodium nitrite and hydrochloric acid at low temperature to form a diazonium salt.
- Step 4: Sulfonation by reaction of the diazonium salt with sulfur dioxide and cuprous chloride to yield the sulfonyl chloride.
This method improves yield, reduces environmental pollution, and avoids excessive use of chlorosulfonic acid.
Q & A
Q. Basic
- LCMS (Liquid Chromatography-Mass Spectrometry): Retention time (Rt) and molecular ion peaks verify identity and detect impurities (e.g., Rt = 4.03 min under 0.05% formic acid in MeCN conditions) .
- Infrared (IR) Spectroscopy: Characteristic S=O stretches (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) confirm functional groups .
- Melting Point (mp): Reported mp ranges (e.g., 30–34°C for analogous sulfonyl chlorides) help assess purity .
What strategies can be employed to optimize reaction yields when using this sulfonyl chloride as a sulfonating agent in nucleophilic substitution reactions?
Q. Advanced
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing transition states. Evidence shows DCM/DMF mixtures improve solubility and reaction rates .
- Catalysis: Pyridine or DMAP can neutralize HCl byproducts, preventing side reactions and accelerating sulfonamide formation .
- Temperature Control: Room-temperature reactions minimize decomposition, while elevated temperatures (40–50°C) may be used for sluggish nucleophiles .
How can researchers address challenges related to regioselectivity when synthesizing disubstituted sulfonamide derivatives?
Q. Advanced
- Protecting Groups: Boc-protected amines (e.g., Boc₂O in THF) prevent undesired sulfonation at alternative sites .
- Steric and Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring direct sulfonation to the methoxy-substituted position. Computational modeling (DFT) can predict regioselectivity trends .
- Stepwise Synthesis: Sequential reactions (e.g., coupling with benzenesulfonyl chloride followed by deprotection) improve control over substitution patterns .
What mechanistic insights explain the reactivity of this compound in forming sulfonate esters under different catalytic conditions?
Q. Advanced
- Nucleophilic Acyl Substitution: The sulfonyl chloride acts as an electrophile, with the chloride leaving group displaced by alcohols or amines.
- Catalytic Effects: Pd(0) catalysts (e.g., Pd(dba)₂) facilitate coupling reactions via oxidative addition/reductive elimination cycles, as seen in analogous sulfonate ester syntheses .
- Solvent Polarity: Low-polarity solvents (e.g., toluene) favor esterification by reducing side hydrolysis, while polar solvents stabilize ionic intermediates .
How can researchers troubleshoot side reactions during the synthesis of sulfonamide derivatives, such as hydrolysis or over-sulfonation?
Q. Advanced
- Moisture Control: Rigorous drying of solvents and reagents (e.g., molecular sieves) prevents hydrolysis of the sulfonyl chloride .
- Stoichiometric Precision: Limiting sulfonyl chloride to 1.1–1.3 equivalents reduces over-sulfonation. Excess nucleophile (1.5 eq) ensures complete conversion .
- Chromatographic Purification: Flash chromatography (SiO₂, hexane/EtOAc gradient) separates sulfonamide products from unreacted starting materials .
What are the applications of this compound in designing bioactive sulfonamide derivatives for medicinal chemistry?
Q. Advanced
- Enzyme Inhibition: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
- Prodrug Synthesis: Sulfonate esters derived from this compound improve bioavailability by masking polar groups .
- SAR Studies: Structural analogs with varied substituents (e.g., methoxy vs. ethoxy) are used to explore structure-activity relationships in kinase inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
